molecular formula C6H10ClN3O2 B11736533 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

Cat. No.: B11736533
M. Wt: 191.61 g/mol
InChI Key: ZSCUNAKQNVPYLV-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under acidic conditions to form the corresponding amino acid derivative. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1H-pyrazol-5-yl)acetic acid hydrochloride: Lacks the methyl group on the pyrazole ring.

    2-Amino-2-(3-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride: Has a methyl group at a different position on the pyrazole ring.

Uniqueness

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is unique due to the presence of the methyl group at the 1-position of the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

2-amino-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-4(2-3-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H

InChI Key

ZSCUNAKQNVPYLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)N.Cl

Origin of Product

United States

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